1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, with a chlorine atom at the 5-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-pyridinamine, the compound can be synthesized by reacting it with 6-chloro-2-(1E)-2-ethoxyethenyl- under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but different positioning of the chlorine atom.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another isomer with the chlorine atom at the 6-position.
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: Contains both chlorine and iodine atoms at different positions.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it a valuable compound in medicinal chemistry research.
Biological Activity
Overview
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is known for its potential as a therapeutic agent in various diseases.
The synthesis of 5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, often yielding high purity and efficiency through optimized synthetic routes such as continuous flow synthesis .
The biological activity of 5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine primarily stems from its role as a kinase inhibitor. It interacts with specific molecular targets, notably inhibiting the activity of SGK-1 kinase. This inhibition can suppress cancer cell proliferation and induce apoptosis .
Pharmacological Profiles
Research indicates that derivatives of this compound exhibit various pharmacological properties:
- Kinase Inhibition : It has been shown to inhibit SGK-1 kinase effectively, which is implicated in several disorders .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine release from macrophages, suggesting potential applications in treating inflammatory diseases .
- CNS Activity : Some studies have highlighted its selective activity against central nervous system receptors, indicating its potential in treating CNS disorders .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, compound 11h was identified as a potent PDE4B inhibitor. It significantly inhibited TNF-α release from macrophages exposed to lipopolysaccharide stimuli. This compound displayed acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties and was selective against various CNS receptors .
Case Study 2: Kinase Inhibition and Cancer Therapy
A patent described the use of pyrrolo[2,3-b]pyridines as inhibitors of SGK-1 kinase for the treatment of diseases associated with SGK-1 activity. The administration of these compounds showed promising results in preclinical models for cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-Chloro-1H-pyrrolo[2,3-b]pyridine | Lacks ethyl group | Moderate kinase inhibition |
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Different functional groups | Potential anti-cancer activity |
Pyrrolo[3,4-c]pyridine derivatives | Similar core but different substituents | Anti-HIV activity |
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVJQITAIBEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.